Glycerol-2-nitrate

Description

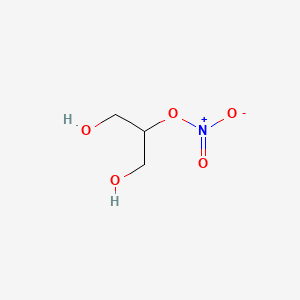

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZBMMOLPVKAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211031 | |

| Record name | Glycerol-2-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-12-2 | |

| Record name | Glycerol 2-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-2-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol-2-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 2-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Glycerol 2 Nitrate and Its Isomers

Advanced Nitration of Glycerol (B35011) for Selective Isomer Production

The synthesis of glycerol nitrates involves the reaction of glycerol with a nitrating agent, typically nitric acid. This process yields a mixture of products, including two mononitrate isomers (glycerol-1-nitrate and glycerol-2-nitrate), two dinitrate isomers (glycerol-1,2-dinitrate and glycerol-1,3-dinitrate), and the fully nitrated trinitroglycerin. researchgate.net The targeted production of a specific isomer like this compound requires advanced and carefully controlled synthetic strategies.

The industrial manufacturing of glycerol nitrates often involves reacting glycerol with a mixed acid solution, typically a nearly 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid. In this common approach, sulfuric acid acts as a catalyst by protonating the nitric acid, making it a more potent electrophile for the nucleophilic attack by glycerol's oxygen atoms.

The stoichiometry of the reactants is a critical factor in determining the product distribution. The molar ratio of the nitrating agent to glycerol can be manipulated to influence the degree of nitration. For instance, research into the production of 1,3-dinitroglycerin (B1213736) has explored molar ratios of nitric acid to glycerol ranging from 1/1 up to 7/1. While traditional methods rely on strong acid catalysis, other catalytic systems have been explored for related reactions. An efficient method for preparing nitrated glycerol glycol ether utilizes an alkali metal bisulfate catalyst. Another study on a one-pot synthesis of glycidyl (B131873) nitrate (B79036) from chloro-epoxypropane and nitric acid employed 5-aminotetrazolium nitrate as a catalyst and co-nitrating agent.

Optimizing reaction conditions is paramount for controlling the nitration process and selectively producing glycerol mononitrates, including this compound. Key parameters that are manipulated include temperature, reactant ratios, and reaction time.

Temperature: The nitration of glycerol is a highly exothermic reaction. Consequently, careful temperature control is essential to prevent a runaway reaction and the decomposition of the nitrate esters, which can occur at temperatures above 20°C. Research indicates that the nitration should be conducted at low temperatures, typically in the range of 10°C to 20°C, to ensure safety and favor the desired products. Some processes even specify temperatures between 0°C and 25°C.

Reactant Ratios and Solvents: The molar ratio of the nitrating agent to glycerol is a key variable. To favor the synthesis of dinitrates, for example, molar ratios of nitric acid to glycerol of 4:1 to 5:1 have been suggested. For mononitrate synthesis, lower ratios would be theoretically favorable. The concentration of the nitric acid used is also important, with studies using concentrations of 69% and 90%. To aid in temperature control and dissolution, the reaction is sometimes carried out in a solvent, such as 1,2-dichloroethane.

Reaction Time: Due to the low temperatures required for safety and selectivity, the nitration reaction typically proceeds slowly, often requiring several hours to reach completion.

Modern approaches using microfluidic reactors are also being explored to provide superior control over reaction conditions for glycerol nitration, potentially enabling more selective synthesis.

Kinetic modeling is a crucial tool for understanding the complex network of parallel and consecutive reactions that occur during glycerol nitration. Models have been developed that consider the formation of mononitroglycerin (MNG), dinitroglycerin (DNG), and trinitroglycerin (TNG) as the key reaction steps. These models help in predicting the concentration of different isomers over time and under various conditions, aiding in the design of reactors and the optimization of processes.

The nitration of glycerol is understood to proceed through a network of seven elementary reversible reactions. This pathway begins with the nitration of glycerol to form the two mononitrate isomers, followed by their subsequent nitration to dinitrate isomers, and finally the nitration of the dinitrates to form trinitroglycerin.

The elementary reactions involved are:

Glycerol + HNO₃ ↔ Glycerol-1-nitrate + H₂O

Glycerol + HNO₃ ↔ this compound + H₂O

Glycerol-1-nitrate + HNO₃ ↔ Glycerol-1,3-dinitrate + H₂O

Glycerol-1-nitrate + HNO₃ ↔ Glycerol-1,2-dinitrate + H₂O

this compound + HNO₃ ↔ Glycerol-1,2-dinitrate + H₂O

Glycerol-1,3-dinitrate + HNO₃ ↔ Trinitroglycerin + H₂O

Glycerol-1,2-dinitrate + HNO₃ ↔ Trinitroglycerin + H₂O

The following table displays the standard enthalpy of reaction (ΔH°) for each step in the nitration process.

Data sourced from Astuti et al., 2014.

The rates of the elementary reactions in glycerol nitration are significantly influenced by reactant concentrations and temperature.

Reactant Ratios: Kinetic studies have demonstrated that an increase in the molar ratio of nitric acid to glycerol leads to an increase in the forward reaction rate constants. This is because a higher concentration of the nitrating agent in the system drives the reaction towards the products. Experiments conducted with molar ratios of nitric acid to glycerol from 1/1 to 7/1 show a clear increase in the formation of dinitroglycerin (DNG) as the ratio increases. The highest reaction rate constants are typically observed at the highest molar ratios tested, such as 7/1.

Temperature: The temperature at which nitration is carried out has a profound effect on the reaction kinetics. An increase in temperature generally increases the reaction rate. However, for safety reasons and to avoid decomposition of the products, the reaction is restricted to a low temperature range, typically 10°C to 20°C. Thermodynamic and experimental studies confirm that this temperature range is optimal for producing the intermediate 1,3-dinitroglycerin.

The table below shows the effect of the nitric acid to glycerol molar ratio on the reaction rate constants (k) for the formation of mononitroglycerin (MNG), dinitroglycerin (DNG), and trinitroglycerin (TNG) at a constant temperature.

Data adapted from a three-controlling reactions model at 20°C.

The three hydroxyl groups in the glycerol molecule exhibit different reactivities during nitration, which is a key factor in the distribution of isomers. Kinetic studies have consistently shown that the primary hydroxyl groups (at the C1 and C3 positions) are more reactive than the secondary hydroxyl group (at the C2 position).

This difference in reactivity is attributed to steric hindrance at the secondary carbon, which makes the transition state for the nitration of the secondary hydroxyl group higher in energy. This increased activation energy results in a slower reaction rate.

As a direct consequence, the formation of this compound (2-MNG) is significantly slower than the formation of glycerol-1-nitrate (1-MNG). This leads to a very low concentration of 2-MNG in the reaction mixture compared to 1-MNG. Similarly, the subsequent reaction of 1-MNG to form 1,2-DNG is also slow because it involves the nitration of the less reactive secondary hydroxyl group. The equilibrium constants for nitration at the secondary carbon atom are reported to be 3 to 10 times lower than those for the primary hydroxyl groups. This inherent differential reactivity makes the selective synthesis of this compound a significant chemical challenge.

Kinetic Modeling of Glycerol Nitration Reactions

Influence of Reactant Ratios and Temperature on Reaction Rates

Synthesis of Energetic Derivatives from Glycerol Nitrates

The conversion of glycerol to energetic polymers like PGN is a significant area of research in the field of energetic materials. PGN is valued as an energetic polymer for its high energy content and its role as a binder in propellants and explosives. The synthesis pathway from glycerol to PGN generally consists of three main stages: nitration, cyclization, and polymerization.

Polymerization Pathways to Poly(glycidyl nitrate) (PGN) from Glycidyl Nitrate

Poly(glycidyl nitrate) (PGN) is synthesized through the ring-opening polymerization of glycidyl nitrate. The most common method is cationic polymerization, which can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). icm.edu.pl The AMM is generally preferred as it allows for better control over the polymerization process, resulting in a narrower molecular weight distribution and better management of the reaction's exothermicity. icm.edu.pl

In a typical cationic polymerization of glycidyl nitrate, a polyol initiator and an acid catalyst are used. A common initiator is 1,4-butanediol (B3395766), and a frequently used catalyst is boron trifluoride etherate (BF₃·OEt₂). icm.edu.pl The polymerization is usually conducted in a non-protic, inert solvent such as methylene (B1212753) chloride or chloroform.

The activated monomer mechanism involves the protonation of the monomer, which then reacts with the hydroxyl-terminated growing polymer chain. icm.edu.pl Two critical factors for a successful AMM polymerization are maintaining a significant excess of hydroxyl groups relative to the catalyst and adding the monomer solution slowly over an extended period (e.g., 16 to 40 hours). icm.edu.pl The slow addition of the monomer ensures that its concentration remains low, which suppresses the ACE mechanism.

The reaction temperature for the polymerization of glycidyl nitrate is typically maintained between 10°C and 25°C. More specifically, a range of 11°C to 17°C is often preferred, with some processes operating at an even tighter range of 13°C to 15°C to ensure optimal control. Research has shown that the molecular mass of the resulting PGN is influenced by the catalyst to initiator ratio, with a lower ratio generally leading to a higher molecular mass. The polymerization time also plays a role, with longer times resulting in higher molecular weight polymers.

The table below summarizes the effect of the catalyst to initiator ratio on the molecular weight of PGN when using 1,4-butanediol and ethylene (B1197577) glycol as initiators.

| Initiator | GN:Catalyst:Initiator Mole Ratio | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (D) |

| 1,4-butanediol | 1:0.005:0.02 | 1101 | 1784 | 1.62 |

| Ethylene Glycol | 1:0.005:0.02 | - | - | - |

| 1,4-butanediol | 1:0.01:0.02 | 842 | 2079 | 2.47 |

| Ethylene Glycol | 1:0.01:0.02 | 749 | 1908 | 2.51 |

| 1,4-butanediol | 1:0.02:0.02 | 786 | 1513 | 1.92 |

| Ethylene Glycol | 1:0.02:0.02 | 871 | 1856 | 2.13 |

| Data sourced from a study on glycidyl nitrate polymerization. icm.edu.pl |

The following table shows the effect of polymerization temperature on the molecular weight of PGN.

| Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (D) |

| -20 | 578 | 1009 | 1.75 |

| -10 | 851 | 1481 | 1.74 |

| 0 | 1246 | 2044 | 1.64 |

| 10 | 1089 | 1851 | 1.70 |

| 20 | 973 | 1703 | 1.75 |

| Data sourced from a study on glycidyl nitrate polymerization with 1,4-butanediol as the initiator and a GN:catalyst:initiator ratio of 1:0.005:0.02. icm.edu.pl |

Control of Isomeric Purity in Synthetic Pathways

The isomeric purity of the dinitroglycerin precursor is a critical factor in the synthesis of glycidyl nitrate. The nitration of glycerol yields both 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin. To maximize the yield of glycidyl nitrate, it is preferable to drive the synthesis towards the formation of 1,3-dinitroglycerin.

Kinetic studies of glycerol nitration have shown that the primary hydroxyl groups of glycerol are more reactive than the secondary hydroxyl group. This inherent reactivity difference favors the formation of nitrates at the 1 and 3 positions. The reaction to form a nitrate group at the primary carbon atom is faster than at the secondary carbon atom due to less steric hindrance.

Several reaction parameters can be adjusted to control the isomeric ratio of dinitroglycerin. The reaction temperature is a key factor. Lower temperatures, typically between 0°C and 25°C, and more preferably between 10°C and 20°C, are used to favor the formation of 1,3-DNG. The molar ratio of the nitrating agent to glycerol also plays a significant role. A higher molar ratio of nitric acid to glycerol, for instance, a ratio of 5:1, has been found to be optimal for producing 1,3-dinitroglycerin. Continuous processing methods are also reported to yield a higher proportion of the desired 1,3-DNG isomer compared to batch processes.

By carefully controlling these conditions, the concentration of dinitroglycerin in the reaction mixture can reach at least 50 mol%, with a higher proportion of the 1,3-isomer, leading to a more efficient subsequent cyclization to glycidyl nitrate.

Metabolic Pathways and Biotransformation Mechanisms of Glycerol Nitrates

Enzymatic Biotransformation to Nitric Oxide (NO) or Related Species

The enzymatic conversion of organic nitrates to NO is a critical step in their mechanism of action. Several enzyme systems have been implicated in the metabolism of the broader class of organic nitrates, and by extension, are likely involved in the biotransformation of Glycerol-2-nitrate.

Role of Mitochondrial Aldehyde Dehydrogenase (ALDH-2) in Nitroglycerin Biotransformation

Mitochondrial aldehyde dehydrogenase 2 (ALDH-2) has been identified as a key enzyme in the bioactivation of nitroglycerin (GTN), the precursor to G-2-N. It is plausible that ALDH-2 also plays a role in the further metabolism of G-2-N. The enzyme is thought to catalyze the denitration of organic nitrates, a process that yields pharmacologically active nitric oxide.

While direct studies on G-2-N are limited, the mechanism of ALDH-2-mediated denitration of GTN involves the reduction of the nitrate (B79036) ester to release nitrite (B80452), which can then be converted to NO. This process is crucial for the vasodilatory effects of the parent compound. It is hypothesized that G-2-N, as a mononitrate, may also serve as a substrate for ALDH-2, undergoing a similar denitration reaction to release NO.

In non-clinical studies, oxidative stress has been shown to impair the activity of ALDH-2. Reactive oxygen species can oxidize critical thiol residues in the enzyme's active site, leading to its inactivation. This has significant implications for the metabolism of organic nitrates like GTN, and likely G-2-N, as reduced ALDH-2 activity can lead to therapeutic tolerance.

Mechanistic Insights into ALDH-2 Mediated Denitration

Involvement of Glutathione (B108866) S-Transferases (GSTs) in Nitrate Metabolism

Glutathione S-transferases (GSTs) are another family of enzymes implicated in the metabolism of organic nitrates. These enzymes catalyze the conjugation of glutathione to a wide variety of substrates, and in the case of organic nitrates, this can lead to the formation of a thionitrate intermediate that subsequently decomposes to release nitric oxide. While the specific isoforms of GSTs involved in G-2-N metabolism have not been fully elucidated, their general role in organic nitrate biotransformation is well-established.

Cytochrome P450 Enzyme Contributions to Nitrate Bioactivation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is known to metabolize a vast array of xenobiotics, including organic nitrates. Studies on GTN have shown that CYP enzymes can catalyze its denitration. This process is often reductive and can lead to the formation of nitric oxide. It is reasonable to infer that CYP enzymes may also contribute to the metabolic clearance and bioactivation of this compound, although the specific CYP isoforms involved and the precise mechanisms remain to be fully characterized. The biotransformation of GTN by CYP enzymes has been shown to be regioselective, which could influence the relative formation of its various metabolites, including G-2-N.

Non-Enzymatic Thiol-Dependent Biotransformation Mechanisms

Data Tables

Table 1: Key Enzymes Implicated in the Metabolism of Organic Nitrates

| Enzyme Family | Specific Enzyme(s) | Putative Role in this compound Metabolism |

| Aldehyde Dehydrogenases | Mitochondrial ALDH-2 | Denitration to release nitric oxide |

| Glutathione S-Transferases | Various isoforms | Conjugation with glutathione, leading to NO release |

| Cytochrome P450 | Various isoforms | Reductive denitration and metabolic clearance |

Formation of Inorganic Nitrite and S-Nitrosothiols as Intermediates

The metabolic breakdown of glycerol (B35011) nitrates, including the precursor glyceryl trinitrate (GTN), results in the formation of several key intermediates, notably inorganic nitrite (NO₂⁻) and S-nitrosothiols (RSNOs). The bioactivation of GTN can generate inorganic nitrite and 1,2-glyceryl dinitrate (1,2-GDN). This process is catalyzed by enzymes like mitochondrial aldehyde dehydrogenase (ALDH2).

The reaction of GTN with thiol-containing compounds has been proposed to form a thionitrate intermediate, which can then react with another thiol to produce a disulfide and nitrous acid (HNO₂). This pathway has been considered a key mechanism for GTN bioactivation, potentially through the formation of S-nitrosothiols as intermediates. While inorganic nitrite itself doesn't readily form S-nitrosothiols under normal oxygen conditions, it can promote their formation under hypoxic conditions, a process that can occur with or without the intermediate formation of NO. The systemic generation of nitrite from ingested inorganic nitrate has been demonstrated, challenging the view of nitrate as merely an inert waste product and suggesting a pathway for its conversion back to bioactive forms.

Molecular Mechanisms of Nitric Oxide Action from Nitrate Esters

The vasodilatory effects of organic nitrates are primarily mediated by the nitric oxide (NO) signaling pathway. This involves the activation of soluble guanylyl cyclase (sGC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to initiate a cascade of events leading to smooth muscle relaxation. ahajournals.org

Soluble Guanylyl Cyclase (sGC) Activation and cGMP Pathway Elucidation

The principal mechanism of action for organic nitrates like GTN involves the activation of the intracellular NO receptor, soluble guanylyl cyclase (sGC). ahajournals.org This activation leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). ahajournals.org While GTN requires bioactivation to release NO or a related species to stimulate sGC, the precise identity of the bioactive intermediate that directly activates the enzyme is still under investigation.

Studies have shown that the activation of sGC by GTN in the presence of cysteine is mediated by the release of free NO. This is supported by evidence that NO scavengers block the effect and that at effective concentrations, the amount of NO released is sufficient to form the NO-sGC complex, which is the activated form of the enzyme. This activation is a critical step, as sGC is the primary receptor for NO and mediates a wide range of physiological effects. researchgate.net

Downstream Signaling Cascades of cGMP-Dependent Protein Kinases

The elevation of intracellular cGMP levels triggers downstream signaling events primarily through the activation of cGMP-dependent protein kinases (PKG). ahajournals.org PKG, upon activation by cGMP, phosphorylates various protein targets on serine and threonine residues, leading to changes in their activity, subcellular location, or regulatory properties.

In the cardiovascular system, the primary downstream effector of cGMP is cGMP-dependent protein kinase 1 alpha (cGK-1α). The activation of PKG leads to the phosphorylation of several target proteins that ultimately result in smooth muscle relaxation. ahajournals.org One such target is the vasodilator-stimulated phosphoprotein (VASP), and its phosphorylation state is often used as a marker for cGK-I activity. ahajournals.org In other cell types, such as bone cells, PKG2 has been shown to mediate pro-proliferative and survival effects through distinct signaling pathways.

Regulation of Ion Channels and Intracellular Calcium Dynamics

The activation of the cGMP/PKG signaling pathway ultimately leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells, which is a key determinant of muscle contraction. This reduction in [Ca²⁺]i is achieved through the regulation of various ion channels in the plasma membrane and the sarcoplasmic reticulum.

While the direct interaction of this compound with specific ion channels is not extensively detailed, the downstream effects of the NO/cGMP pathway on ion channel activity are well-established. cGMP can directly modulate the activity of cGMP-gated cation channels. More commonly, PKG phosphorylates and alters the function of various ion channels, leading to reduced calcium influx and/or increased calcium sequestration into intracellular stores. This modulation of ion channel activity is a crucial final step in the cascade that translates the initial signal from the organic nitrate into a physiological response of vasodilation. Studies have shown that changes in intracellular calcium levels, regulated by ion channels, are fundamental to cellular processes like proliferation and apoptosis.

Interactions with Endothelial Nitric Oxide Synthase (eNOS) and Redox Biology

Recent research has indicated that low, pharmacologically relevant concentrations of GTN may exert their effects through the activation of endothelial nitric oxide synthase (eNOS). This activation appears to be mediated by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This suggests an alternative or complementary pathway to the direct enzymatic bioactivation of GTN for NO production.

The metabolism of organic nitrates is also intricately linked with cellular redox biology. Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain. The bioactivation of GTN itself is a reductive process. Furthermore, the development of nitrate tolerance is associated with increased oxidative stress, where an overproduction of reactive oxygen species (ROS) can impair the bioactivation of GTN and reduce the bioavailability of NO. This oxidative stress can lead to the inhibition of enzymes involved in GTN metabolism, such as ALDH2.

Mechanisms of Reduced Responsiveness to Nitrates in Biological Models (Non-Clinical)

The phenomenon of nitrate tolerance, a reduced responsiveness to the effects of organic nitrates after prolonged exposure, has been extensively studied in non-clinical models. Several mechanisms have been proposed to explain this phenomenon.

One of the primary mechanisms is the impaired biotransformation of the organic nitrate. This can be due to the inhibition of key enzymes like mitochondrial aldehyde dehydrogenase (ALDH2), which is involved in the bioactivation of GTN. This inhibition leads to a decreased formation of the active vasodilator species.

Another significant factor is increased oxidative stress. Prolonged nitrate exposure can lead to the generation of reactive oxygen species (ROS), which can inactivate NO and also inhibit the enzymes responsible for nitrate bioactivation. This creates a feedback loop that contributes to the development of tolerance.

Interactive Data Table: Key Enzymes and Pathways in this compound Metabolism and Action

| Feature | Description | Key Molecules/Enzymes | References |

| Biotransformation | Conversion of the prodrug into active metabolites. | Mitochondrial Aldehyde Dehydrogenase (ALDH2) | |

| Intermediate Formation | Generation of key signaling molecules. | Inorganic Nitrite, S-Nitrosothiols | |

| Primary Target | The main intracellular receptor for the active metabolite. | Soluble Guanylyl Cyclase (sGC) | ahajournals.orgresearchgate.net |

| Second Messenger | Molecule that relays the signal within the cell. | Cyclic Guanosine Monophosphate (cGMP) | ahajournals.org |

| Downstream Effector | Kinase activated by the second messenger. | cGMP-Dependent Protein Kinase (PKG) | ahajournals.org |

| Tolerance Mechanism | Process leading to reduced drug efficacy. | ALDH2 Inhibition, Oxidative Stress, sGC Desensitization | mdpi.com |

| Alternative Pathway | Signal transduction pathway also involved in the drug's action. | PI3K/Akt/eNOS Pathway |

Desensitisation of Soluble Guanylyl Cyclase

The therapeutic effects of organic nitrates are primarily mediated through the activation of soluble guanylyl cyclase (sGC), a critical enzyme that synthesizes the second messenger cyclic guanosine monophosphate (cGMP). However, prolonged exposure to organic nitrates, including the metabolic precursors to this compound, can lead to a state of tolerance, characterized by a diminished vascular response. A key molecular mechanism underlying this tolerance is the desensitization of sGC itself.

Research has demonstrated that exposure to organic nitrates like glyceryl trinitrate (GTN) can induce desensitization of sGC. This process is not necessarily due to a reduced abundance of the enzyme but rather a modification of the protein that renders it less responsive to nitric oxide (NO) stimulation. Two primary mechanisms for this desensitization have been proposed:

S-Nitrosylation of sGC: Studies have shown a direct correlation between the development of nitrate tolerance and the S-nitrosylation of sGC. In this process, a nitroso group is covalently attached to the thiol side chain of a cysteine residue within the sGC enzyme. This post-translational modification can directly cause desensitization of the enzyme to further NO stimulation. Experiments using primary aortic smooth muscle cells treated with GTN confirmed that sGC becomes S-nitrosylated in a concentration-dependent manner, leading to its desensitization. This effect is reversible, as cessation of GTN treatment allows for the restoration of sGC sensitivity.

Oxidation of the Heme Prosthetic Group: The sGC enzyme contains a ferrous (Fe²⁺) heme moiety that is the binding site for NO, an event which triggers a conformational change and subsequent enzyme activation. Some studies suggest that in the presence of organic nitrates, the heme iron can be oxidized to the ferric (Fe³⁺) state. This oxidation prevents NO from binding effectively, thereby inactivating the enzyme and contributing to a state of desensitization. Experiments with purified sGC have shown that GTN, in the absence of a thiol like cysteine, can cause heme oxidation, which is accompanied by the inactivation of the NO-stimulated enzyme.

The table below summarizes key findings from an experiment investigating the time-dependent desensitization of sGC in cultured human airway smooth-muscle cells after exposure to an NO donor.

| Pretreatment Time with NO Donor (10⁻³ M SNAP) | cGMP Response (pmol/mg protein) | Percent Reduction in cGMP Response |

| 0 hours (Control) | 7.6 ± 0.9 | 0% |

| 2 hours | 8.8 ± 0.2 | No significant reduction |

| 8 hours | 3.7 ± 0.2 | 51% |

| 16 hours | 3.0 ± 0.1 | 60% |

| Data derived from studies on S-nitroso-N-acetyl-penicillamine (SNAP), an NO donor, demonstrating the principle of time-dependent sGC desensitization. |

Role of Reactive Oxygen and Nitrogen Species in Mechanistic Desensitisation

The process of sGC desensitization is intricately linked to the cellular redox environment, particularly the presence of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The metabolism of organic nitrates can contribute to oxidative and nitrosative stress, which in turn facilitates the molecular changes that desensitize sGC.

Reactive Oxygen Species (ROS): An increase in ROS, such as the superoxide (B77818) anion (O₂⁻), is a characteristic feature of nitrate cross-tolerance. Superoxide can directly scavenge NO, reducing its bioavailability for sGC activation. Furthermore, the interaction between NO and superoxide forms peroxynitrite (ONOO⁻), a potent and highly reactive nitrogen species. Peroxynitrite can directly oxidize the sGC heme iron from Fe²⁺ to Fe³⁺, rendering the enzyme insensitive to NO and contributing significantly to desensitization. This oxidative stress can also affect sGC transcription and the stability of its mRNA, further impairing the NO-cGMP signaling pathway.

Reactive Nitrogen Species (RNS): RNS, a group of nitrogen-containing reactive molecules including NO itself, peroxynitrite, and others, play a dual role in cellular signaling. While NO is the intended activator of sGC, its byproducts under conditions of oxidative stress can be detrimental to enzyme function. S-nitrosylation, as discussed previously, is a prime example of an RNS-mediated modification that leads to desensitization. This process involves the reaction of NO-derived species with cysteine thiol groups on the sGC enzyme. Therefore, the very signaling molecule and its derivatives can participate in a negative feedback loop that attenuates the signal, a process central to mechanistic desensitization.

Comparative Metabolism of Glycerol-1-nitrate and this compound Isomers

The biotransformation of glyceryl trinitrate (GTN) is a stepwise process that produces dinitrate and, subsequently, mononitrate isomers. The two main glyceryl dinitrate metabolites are 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN). lsu.edu These are further metabolized to glycerol-1-mononitrate (1-GMN) and glycerol-2-mononitrate (2-GMN). The relative production of these isomers is not random and depends heavily on the specific enzymatic pathways involved, demonstrating significant regioselectivity.

A crucial distinction exists between metabolic pathways associated with GTN bioactivation (leading to vasodilation) and those associated with clearance.

Bioactivation Pathway: The primary enzyme responsible for the bioactivation of GTN to produce NO and induce vasodilation is mitochondrial aldehyde dehydrogenase (ALDH2). This pathway exhibits a distinct regioselectivity, preferentially attacking the terminal (C1/C3) nitrate groups of GTN. This leads to the predominant formation of the chiral 1,2-GDN metabolite over the 1,3-GDN metabolite. mdpi.com Subsequent denitration of 1,2-GDN often proceeds with its own specificity. Studies involving bacterial degradation, for instance, have shown that the metabolism of 1,2-GDN occurs via the regiospecific removal of the terminal (C1) nitro group, yielding glycerol-2-mononitrate (2-GMN) .

Clearance and Alternative Pathways: Other metabolic processes, often considered "clearance" pathways, can show different selectivity. For example, some enzymatic degradation studies have reported that preferential attack at the central (C2) nitrate group of GTN can occur, favoring the formation of 1,3-GDN. mdpi.com The subsequent metabolism of 1,3-GDN would then exclusively yield glycerol-1-mononitrate (1-GMN) . Similarly, research using Old Yellow Enzyme found that with GTN as a substrate, reductive removal of the secondary nitrate was favored over the primary nitrate at a ratio of 6:1, which would also lead to the formation of 1,3-GDN. pnas.org

This demonstrates that the formation of glycerol-1-nitrate versus this compound is highly dependent on the initial site of denitration of the parent GTN molecule and the subsequent, specific metabolism of the resulting dinitrate isomers.

The table below provides a comparative summary of the metabolic pathways leading to the formation of the two glycerol mononitrate isomers.

| Feature | Pathway Leading to this compound | Pathway Leading to Glycerol-1-nitrate |

| Primary GTN Metabolite | 1,2-Glyceryl dinitrate (1,2-GDN) mdpi.com | 1,3-Glyceryl dinitrate (1,3-GDN) mdpi.com |

| Key Initial Enzyme/Process | Mitochondrial ALDH2 (Bioactivation) mdpi.com | Non-ALDH2 "clearance" pathways; Old Yellow Enzyme mdpi.compnas.org |

| Regioselectivity on GTN | Preferential attack at terminal (C1/C3) nitrate mdpi.com | Preferential attack at central (C2) nitrate mdpi.compnas.org |

| Subsequent Metabolism | Denitration of 1,2-GDN yields 2-GMN | Denitration of 1,3-GDN yields 1-GMN |

Advanced Analytical Techniques for Glycerol Nitrates

Chromatographic Methods for Quantification and Isomer Separation

Chromatography is the cornerstone of glycerol (B35011) nitrate (B79036) analysis, providing the means to separate these closely related compounds from each other and from complex sample matrices. Both gas and liquid chromatography are routinely employed, each offering distinct advantages.

Gas Chromatography (GC) with Electron-Capture Detection

Gas chromatography coupled with an electron-capture detector (GC-ECD) is a highly sensitive and specific method for the analysis of glycerol nitrates. The ECD is particularly well-suited for detecting compounds with electronegative functional groups, such as the nitrate esters present in 2-GN. This technique allows for the detection of glycerol nitrates in the low nanogram range.

GC methods have been successfully developed to separate the various isomers of glycerol mono- and dinitrates. For example, in a typical analysis, the peak for 2-mononitroglycerin (2-MNG) appears after the peak for 1-mononitroglycerin (B1216459) (1-MNG). This separation is crucial for accurately quantifying each isomer. The method's high sensitivity and selectivity make it a preferred choice for trace analysis.

To improve the chromatographic properties and enhance the detectability of glycerol mononitrates, derivatization strategies are often employed. A notable example is the reaction with phenylboronic acid. This reagent reacts rapidly with glycerol-1-nitrate and glycerol-2-nitrate to form stable cyclic boronate esters. The formation of these five- and six-membered ring derivatives allows for their effective separation by gas chromatography and subsequent detection by ECD. This derivatization step is a key part of a sensitive analytical method for these compounds.

For accurate quantification, the internal standard (ISTD) method is widely used in GC analysis of glycerol nitrates. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known concentration to both the standard and the unknown samples. This helps to correct for variations in injection volume and potential sample loss during preparation. Several compounds have been utilized as internal standards in the analysis of glycerol nitrates.

Commonly used internal standards include:

2,6-Dinitrotoluene (B127279) .

o-Iodobenzyl alcohol .

o-Chloronitrobenzene .

The choice of internal standard depends on the specific analytical conditions, ensuring that its retention time does not overlap with any of the analytes of interest. For example, 1-butanol was chosen in one study because its retention time was faster than other compounds present in the sample. In another method, 2,6-dinitrotoluene was used as the internal standard for the simultaneous determination of nitroglycerin and its dinitrate metabolites.

Derivatization Strategies for Enhanced Detection (e.g., Phenylboronic Acid Treatment)

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of glycerol nitrates, often used in a reversed-phase (RP-HPLC) mode. RP-HPLC is effective for separating polar compounds and can be used to analyze for impurities in nitroglycerin, including glycerol-1-mononitrate, glycerol-2-mononitrate, 1,2-glycerol dinitrate, and 1,3-glycerol dinitrate.

Complete separation of all glycerol nitrates can be achieved using an ODS (octadecylsilyl) column. One established method uses a gradient mobile phase, starting with a mixture of acetonitrile (B52724) and water, to resolve all isomers effectively. This demonstrates the capability of HPLC to serve as a primary or complementary method to GC for comprehensive analysis.

Table 1: HPLC Conditions for Glycerol Nitrate Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | 5-µm Hypersil ODS (25 cm x 4.6 mm) | |

| Mobile Phase | Initial: 5:95 (v/v) acetonitrile-water | |

| After 10 min: Switched to 40:60 (v/v) acetonitrile-water | ||

| Mode | Isocratic (initially), then step-gradient |

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and sensitive detection of glycerol nitrates. These methods are often coupled with chromatographic systems (e.g., GC-MS) to provide both separation and identification.

Gas chromatography-mass spectrometry (GC-MS) is a definitive method for both separating and quantifying analytes like glycerol dinitrates. Using negative ion chemical ionization (NCI), the method can achieve high sensitivity, with detection limits in the nanomolar range. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. In the mass spectrometry of nitrate esters like 2-GN, fragmentation often yields a characteristic daughter ion at m/z 62, corresponding to a NO₃⁻ group.

Other spectroscopic methods have also been applied. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for the structural characterization of glycerol mononitrate isomers. Ultraviolet (UV) spectroscopy has also been used to study glycerol nitrates, where the number and position of the nitric ester groups influence the UV spectrum.

Sample Preparation and Extraction Methodologies for Diverse Matrices (Non-Clinical)

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract and concentrate the target analytes from their matrix while removing interferences. For non-clinical samples, such as those from environmental or industrial sources, robust extraction methodologies are essential.

For environmental samples like soil and water, which may be contaminated with nitrate esters, specific extraction protocols have been developed. Bacteria capable of degrading nitroglycerin have been isolated from soil at manufacturing plants by first adding soil samples to a basal salts medium containing glycerol.

Liquid-liquid extraction (LLE) is a common technique. For instance, isoamyl acetate (B1210297) has been used to extract a wide range of energetic compounds, including nitroglycerin, from water and soil samples prior to GC-ECD analysis. Toluene (B28343) has also been utilized as an extraction solvent for GC-MS analysis.

Solid-phase extraction (SPE) offers an alternative that can reduce solvent usage and improve cleanup efficiency. SPE cartridges can be used to extract and concentrate nitroglycerin and its degradation products from water samples, allowing for detection at the µg/L level. The choice of extraction method depends on the sample matrix, the target analyte concentration, and the subsequent analytical technique.

Table 2: Summary of Analytical Methodologies

| Technique | Application | Key Features | Source(s) |

|---|---|---|---|

| GC-ECD | Quantification and isomer separation | High sensitivity for nitrate esters; separates 1-GN and 2-GN. | |

| GC-ECD with Derivatization | Enhanced detection of mononitrates | Phenylboronic acid forms cyclic boronates, improving separation. | |

| HPLC-UV | Isomer separation and impurity analysis | Reversed-phase columns (e.g., ODS) with acetonitrile/water mobile phase. | |

| GC-MS (NCI) | Quantification and identification | Highly sensitive and specific; provides structural confirmation. | |

| Liquid-Liquid Extraction | Sample preparation (soil, water) | Solvents like isoamyl acetate or toluene are used to extract analytes. | |

| Solid-Phase Extraction | Sample preparation (water) | Concentrates analytes from aqueous matrices, enabling trace-level detection. |

Environmental Fate and Bioremediation of Glycerol Derived Nitrates

Environmental Transformation Processes of Glycerol (B35011) Nitrates

Glycerol-2-nitrate is primarily found in the environment as a transformation product of nitroglycerin (GTN), a compound used in explosives and pharmaceuticals. The environmental fate of GTN is therefore directly relevant to the presence and transformation of this compound.

In soil and water, the primary transformation pathway for GTN is microbial degradation. This process involves a stepwise denitration, leading to the formation of glycerol dinitrates (GDNs) and subsequently glycerol mononitrates (GMNs), including the 1- and 2-isomers. The rate of biodegradation typically decreases with each successive denitration step, making the conversion of GMNs to glycerol often the rate-limiting step.

Biotic Degradation Mechanisms (e.g., Fungal and Bacterial)

The biodegradation of GTN and its derivatives is a stepwise process carried out by a variety of microorganisms. Several bacterial strains have been identified that can denitrate GTN to GDN and GMN isomers, though not all can complete the process to full mineralization.

Research has shown that the degradation of glycerol 1,2-dinitrate, an intermediate from GTN, can lead to the formation of glycerol-2-mononitrate. This indicates a regiospecific preference in some microbes for removing the nitro group from the terminal carbon. For instance, multiple bacterial strains that degrade 1,2-GDN specifically produce 2-GMN.

The complete denitration of GMN, including 2-GMN, is a critical and often rate-limiting step in the bioremediation of GTN-contaminated sites. While many organisms can partially degrade GTN, the ability to break down the mononitrate form is less common. However, certain species, such as those from the genus Rhodococcus, have demonstrated the capability for complete biodegradation of GTN, which includes the degradation of the GMN intermediates. Similarly, mixed bacterial cultures and certain fungi, like Penicillium corylophilum Dierckx, have also been shown to achieve full denitration.

In some advanced pathways, such as in Arthrobacter sp. JBH1, GMN isomers are handled differently. While 1-mononitroglycerin (B1216459) (1-GMN) is phosphorylated before the final nitro group is removed, trace amounts of 2-GMN are also observed as metabolites.

The table below summarizes key microbial findings related to the degradation of glycerol nitrates.

Table 1: Microbial Degradation of Glycerol Nitrates

Ecological Impact and Fate Modeling of Glycerol-Derived Nitrates in Aquatic and Terrestrial Systems

The ecological impact of this compound is primarily understood through its role as a degradation product of GTN. The transformation of GTN into its dinitrate and mononitrate metabolites is significant because these intermediates have different physical and chemical properties, including higher water solubility and volatility, which allows them to migrate faster through soil and aquatic environments.

In terrestrial systems, the release of GTN from military or industrial activities can lead to soil contamination. Subsequent degradation leads to the formation of GMNs, including 2-GMN. The fate of these compounds in soil is influenced by biotic and abiotic degradation, as well as sorption to soil particles. The increased solubility of GMNs compared to GTN suggests a higher potential for leaching into groundwater.

In aquatic systems, the presence of nitrate (B79036) esters can have ecological consequences. High concentrations of nitrates can lead to eutrophication, an over-enrichment of water with nutrients that causes excessive algal growth. While the primary concern for eutrophication is typically inorganic nitrate, the denitration of organic esters releases nitrite (B80452) and nitrate ions into the water. Fate and effects models like AQUATOX are designed to simulate the transport of chemicals and their impact on various trophic levels in aquatic ecosystems, considering processes like hydrolysis, photolysis, and microbial degradation. However, specific parameterization for this compound within such comprehensive models is not commonly documented and would require dedicated research. The modeling of pesticide fate has shown that factors like the chemical's toxic potency and emission pathways are crucial for assessing ecological risk, a principle that also applies to energetic material derivatives.

Future Directions in Glycerol 2 Nitrate Research

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of glycerol-2-nitrate is typically achieved through the nitration of glycerol (B35011). However, this reaction often yields a mixture of mono-, di-, and tri-nitrated glycerol isomers, with the formation of 1-mononitroglycerin (B1216459) (1-MNG) and 1,3-dinitroglycerin (B1213736) (1,3-DNG) often being thermodynamically or kinetically favored. Achieving high selectivity for this compound remains a significant challenge. Future research is anticipated to focus on the development of novel synthetic strategies that can precisely target the secondary hydroxyl group of the glycerol backbone.

Key areas of exploration will likely include:

Regioselective Catalysis: The use of shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs), could provide confined environments that favor the nitration of the sterically hindered secondary alcohol.

Enzymatic Synthesis: Biocatalysis using specifically engineered enzymes, such as lipases or nitrate (B79036) reductases, could offer a highly selective and environmentally benign route to this compound. The biodegradation of glyceryl trinitrate (GTN) by microorganisms has been shown to produce glycerol mononitrates, suggesting that enzymatic pathways for selective denitration or nitration are plausible.

Protecting Group Chemistry: The development of efficient and scalable methods for the temporary protection of the primary hydroxyl groups of glycerol would allow for the direct nitration of the exposed secondary hydroxyl group, followed by deprotection to yield pure this compound.

These advancements will be crucial for producing this compound in high purity, which is essential for detailed pharmacological and biological studies.

Deeper Elucidation of Biological Mechanisms at the Sub-Cellular Level

This compound is a known metabolite of glyceryl trinitrate (GTN), a drug used for over a century to treat angina pectoris. The therapeutic effects of GTN are mediated by the release of nitric oxide (NO), a potent vasodilator. The biotransformation of GTN into its active metabolites, including glycerol dinitrates and mononitrates, is a complex process involving various subcellular compartments.

Future research will aim to unravel the specific roles of this compound at the sub-cellular level. Key questions to be addressed include:

Subcellular Localization of Metabolism: While it is known that the cytoplasm, endoplasmic reticulum, and mitochondria are all involved in the metabolism of GTN, the precise location and enzymatic pathways responsible for the formation and subsequent action of this compound are not fully understood. Studies have shown that cytochrome P-450 and mitochondrial aldehyde dehydrogenase (ALDH2) are key enzymes in the bioactivation of organic nitrates. mdpi.com

Interaction with Cellular Signaling Pathways: Research is needed to investigate how this compound interacts with key signaling molecules and pathways within the cell, such as the cGMP pathway, which is activated by NO. Understanding these interactions will provide a more complete picture of its biological function. The use of metabolomics has shown promise in elucidating cellular responses to nitrate-containing compounds.

A deeper understanding of these sub-cellular mechanisms could lead to the development of more targeted and effective therapeutic agents for cardiovascular diseases.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate and sensitive detection of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolomic studies. Given the low concentrations at which these compounds are often present, highly sophisticated analytical methods are required.

Future advancements in this area are expected to focus on:

Hyphenated Chromatographic Techniques: The continued development and application of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will be essential for the trace analysis of this compound. Methods involving derivatization, for instance with phenylboronic acid to form cyclic boronates, have been shown to improve the gas chromatographic analysis of glycerol mononitrates.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS will enable more precise identification and quantification of this compound and its metabolites, aiding in the elucidation of complex metabolic pathways.

Metabolomics Platforms: The application of comprehensive metabolomics platforms will allow for the simultaneous analysis of a wide range of metabolites in response to this compound administration, providing a systems-level understanding of its biological effects.

Isotope Ratio Mass Spectrometry (IRMS): Techniques like GC-C-IRMS or HPLC-IRMS can be used to trace the metabolic fate of isotopically labeled this compound within biological systems.

These advanced analytical tools will provide the necessary sensitivity and specificity to probe the intricate details of this compound's behavior in biological systems.

Exploration of Environmental Applications and Mitigation Strategies for Nitrate Pollution

Nitrate pollution in water bodies is a significant environmental concern. Biological denitrification is a key process for removing nitrates from wastewater, and it relies on the availability of a suitable carbon source for denitrifying bacteria. epa.gov Glycerol, being a readily biodegradable and relatively inexpensive carbon source, has been extensively studied and used to support denitrification in wastewater treatment plants.

Future research could explore the potential role of this compound in environmental applications:

This compound as a Carbon and Nitrogen Source: Investigating whether this compound can serve as a dual-purpose substrate, providing both a carbon source and a nitrogen source for specific microbial communities involved in bioremediation. Some bacteria have been shown to utilize the nitro groups of GTN as a nitrogen source.

Controlled-Release Formulations: Developing controlled-release formulations of glycerol or its derivatives, potentially including this compound, to optimize the delivery of carbon for denitrification processes in engineered and natural systems.

Understanding Microbial Degradation Pathways: Further characterization of the microbial pathways and enzymes involved in the degradation of this compound in various environmental settings. This knowledge could be harnessed for more efficient bioremediation strategies. Studies have already identified bacteria capable of degrading GTN to glycerol mononitrates.

By leveraging the chemical properties of this compound, it may be possible to develop innovative solutions for mitigating nitrate pollution and managing nitrogen cycles in the environment.

Computational and Theoretical Studies on Reactivity and Biological Interactions

Computational and theoretical chemistry offer powerful tools for understanding the fundamental properties of molecules like this compound. These methods can provide insights into reactivity, stability, and interactions with biological targets that are often difficult to obtain through experimental means alone.

Future research in this domain will likely involve:

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to investigate the reaction mechanisms of this compound synthesis and decomposition. This can help in designing more efficient and selective synthetic routes. For instance, theoretical studies have been conducted on the thermal decomposition of glycerol trinitrate.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound with biological macromolecules, such as enzymes and receptors. This can provide a dynamic picture of how the molecule binds to its targets and exerts its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to correlate the chemical structure of this compound and related compounds with their biological activities. This can aid in the design of new molecules with improved therapeutic properties.

Kinetic Modeling: The development of detailed kinetic models for the nitration of glycerol and the metabolism of glycerol nitrates can help in optimizing reaction conditions and understanding the complex interplay of different metabolites.

These computational approaches, when used in conjunction with experimental data, will be invaluable in guiding future research and development efforts related to this compound.

Q & A

Q. What methodological approaches ensure high regioselectivity in the synthesis of glycerol-2-nitrate?

A regioselective nitration strategy involves controlled reaction conditions (e.g., temperature, solvent polarity, and nitrating agent stoichiometry). For example, using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like 1- or 3-nitrate isomers. Post-synthesis purification via column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR and IR spectroscopy, ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Assign signals based on chemical shifts (e.g., nitrate ester protons at δ 4.5–5.5 ppm) and coupling patterns to confirm regiochemistry .

- IR Spectroscopy : Identify nitrate ester stretches (asymmetric NO₂ at ~1650 cm⁻¹, symmetric at ~1280 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 184) . Cross-validate data against computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers design reproducible experiments to study this compound’s physicochemical properties?

Follow standardized protocols for measuring properties like solubility, density, and thermal stability. For example:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions. Document all parameters (e.g., heating rates, sample mass) and include negative controls to ensure reproducibility .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported stability data for this compound under varying pH conditions?

Contradictions often arise from differences in buffer systems, ionic strength, or detection methods. To address this:

Q. How can computational modeling predict this compound’s reactivity in biological systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with biomolecules (e.g., lipid membranes or enzymes). Key steps:

Q. What advanced analytical strategies detect trace this compound in complex matrices (e.g., biological fluids)?

Couple enzymatic assays with mass spectrometry for high sensitivity:

- Enzymatic Conversion : Use nitrate reductase to reduce nitrate to nitrite, followed by colorimetric detection (Griess assay) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification (e.g., m/z 184 → 46 transition) . Include internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects .

Q. How do solvent interactions influence this compound’s stability during long-term storage?

Design accelerated stability studies in solvents like acetonitrile, DMSO, or aqueous buffers. Monitor degradation kinetics via:

- Arrhenius Plots : Predict shelf life at different temperatures.

- Kinetic Modeling : Use pseudo-first-order rate equations to extrapolate degradation rates. Store samples in amber vials at −20°C with desiccants to minimize hydrolysis .

Data Presentation and Reproducibility

Q. What statistical methods are essential for analyzing this compound’s dose-response relationships in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.